3H-1,2,4-Triazol-3-one,4-(2-chlorophenyl)-2,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one,4-(2-chlorophenyl)-2,4-dihydro- is a chemical compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one,4-(2-chlorophenyl)-2,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced triazole derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles.
Scientific Research Applications
Chemistry
In chemistry, 3H-1,2,4-Triazol-3-one,4-(2-chlorophenyl)-2,4-dihydro- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Triazole-based drugs are commonly used to treat infections and other medical conditions, so this compound may have similar applications.
Industry
In industrial applications, 3H-1,2,4-Triazol-3-one,4-(2-chlorophenyl)-2,4-dihydro- may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one,4-(2-chlorophenyl)-2,4-dihydro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorophenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound without the chlorophenyl group.
3H-1,2,4-Triazol-3-one: A triazole derivative without the chlorophenyl group.
4-Phenyl-1,2,4-Triazole: A triazole compound with a phenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 3H-1,2,4-Triazol-3-one,4-(2-chlorophenyl)-2,4-dihydro- makes it unique compared to other triazole derivatives
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) |
InChI Key |
YANKPNGENPDGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NNC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.